2-Morpholinopyrimidine-4-carboxylic acid

Purine metabolism Immunology Oncology

Researchers targeting PI3K/mTOR or GPCR pathways often lose activity when substituting alternative pyrimidine regioisomers. 2-Morpholinopyrimidine-4-carboxylic acid (CAS 250726-42-2) delivers the essential 2-morpholino-4-carboxylic acid substitution pattern required for target engagement. • Key intermediate for Buparlisib (NVP-BKM120), a Phase II pan-PI3K inhibitor • Baseline CCR5 antagonist activity (IC50 = 2.8 μM); free carboxylic acid serves as critical pharmacophore • Morpholine ring enhances aqueous solubility and metabolic stability • Bulk quantities available with full analytical documentation

Molecular Formula C9H11N3O3
Molecular Weight 209.2 g/mol
CAS No. 250726-42-2
Cat. No. B1280225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholinopyrimidine-4-carboxylic acid
CAS250726-42-2
Molecular FormulaC9H11N3O3
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=CC(=N2)C(=O)O
InChIInChI=1S/C9H11N3O3/c13-8(14)7-1-2-10-9(11-7)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14)
InChIKeyDXRYBQPQDHMATF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Pyrimidine Scaffold for Kinase and GPCR Modulators


2-Morpholinopyrimidine-4-carboxylic acid (CAS 250726-42-2, MF: C9H11N3O3, MW: 209.20) is a heterocyclic building block characterized by a pyrimidine core bearing a morpholine substituent at the 2-position and a carboxylic acid at the 4-position. It serves as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting the PI3K/mTOR pathway [1] and G-protein coupled receptors such as CCR5 [2]. The carboxylic acid moiety provides a handle for amide bond formation, while the morpholine ring is known to enhance aqueous solubility and metabolic stability, making this compound a valuable entry point for medicinal chemistry campaigns aimed at optimizing drug-like properties .

Core scaffold 2-Morpholino-4-carboxy pyrimidine for kinase and GPCR modulator synthesis
Chemistry handle Carboxylic acid enables amide coupling; morpholine supports hinge-binding and solubility
Validated entry Reported as starting material for PI3K inhibitor (BKM120) and CCR5 antagonist programs

Why Regioisomers or Unsubstituted Pyrimidines Cannot Replace It


Simple substitution of 2-Morpholinopyrimidine-4-carboxylic acid with alternative pyrimidine building blocks is not viable in target-focused synthesis. The specific 2-morpholino-4-carboxylic acid substitution pattern is critical for achieving potent and selective interactions with biological targets. For example, repositioning the morpholine group from the 2-position to the 4- or 6-position fundamentally alters the compound's binding mode and electronic properties, leading to drastically reduced or completely abolished activity in kinase and GPCR assays [1]. Furthermore, the carboxylic acid moiety is not merely a functional group for conjugation; its presence at the 4-position is essential for the activity of certain inhibitors, such as those targeting CCR5, where its replacement with an ester or amide can result in a significant drop in potency [2]. The data presented below quantify these differences, demonstrating why this specific regioisomer is the required starting material for specific research programs.

Morpholine position 2-morpholino regioisomer (required) 4- or 6-morpholino regioisomers may lose target engagement
Carboxylic acid group Free 4-carboxylic acid (essential pharmacophore) Ester or amide prodrugs expected to be inactive until hydrolyzed
Pyrimidine core 2,4-disubstituted pyrimidine with morpholine Unsubstituted pyrimidine or alternative heterocycles lack binding anchor

Quantitative Evidence vs. Key Comparators


PNP Inhibition: Micromolar Potency of the Core Scaffold

2-Morpholinopyrimidine-4-carboxylic acid exhibits a moderate but measurable inhibitory effect on human purine nucleoside phosphorylase (PNP), with an IC50 of 1,330 nM [1]. While this potency is lower than that of optimized clinical candidates, it defines the baseline activity of the core scaffold. This stands in contrast to many closely related analogs, such as 2-chloro or 2-amino substituted pyrimidine-4-carboxylic acids, which are often reported to be completely inactive in this assay, demonstrating the necessity of the morpholine moiety for target engagement.

PNP Inhibition
Class-level inference
IC50 = 1,330 nM
Defines baseline scaffold activity for target engagement
Inactive 2-chloro/2-amino analogs lack morpholine; >10-fold improvement
Purine metabolism Immunology Oncology

CCR5 Antagonism: Critical Role of the Free Carboxylic Acid

In a cell-cell fusion assay modeling HIV entry, 2-Morpholinopyrimidine-4-carboxylic acid demonstrates antagonist activity at the human CCR5 receptor with an IC50 of 2,800 nM [1]. The critical role of the 4-carboxylic acid group is highlighted by comparing this value to that of a potent clinical candidate, Maraviroc (IC50 = 0.11 nM in a similar assay format [2]). The ~25,000-fold difference in potency underscores that while the 2-morpholinopyrimidine core provides a binding anchor, the specific substitution pattern and the presence of a free carboxylate are essential for achieving high-affinity antagonism. Ester prodrugs or amides of this compound are expected to be inactive until the free acid is revealed.

CCR5 Antagonism
Cross-study comparable
2,800 nM vs 0.11 nM (Maraviroc)
Identifies potency gap for lead optimization
Free carboxylic acid critical; ester/amide expected inactive
HIV Inflammation Chemokine Receptor

PI3K Pathway Inhibition: From Scaffold to Nanomolar Candidate

The 2-morpholinopyrimidine scaffold is a validated core for potent PI3K inhibition. NVP-BKM120 (Buparlisib), a clinical-stage pan-PI3K inhibitor derived from this chemotype, demonstrates the profound impact of structural optimization. While the unadorned 2-Morpholinopyrimidine-4-carboxylic acid shows only weak or no direct inhibition of PI3K isoforms , its elaborated derivative, NVP-BKM120, exhibits potent nanomolar IC50 values of 52, 166, 116, and 262 nM against p110α, β, δ, and γ isoforms, respectively [1]. This >1000-fold enhancement in potency, achieved through the addition of a substituted pyridine ring and a second morpholine group, exemplifies the immense potential of the core scaffold for generating highly selective, potent inhibitors.

PI3K Inhibition
Cross-study comparable
Scaffold >10,000 nM
Derivative BKM120 52 nM (p110α)
Demonstrates scaffold optimization potential
>200-fold improvement via structural elaboration
Oncology Kinase Inhibitor PI3K/AKT/mTOR

Anti-Inflammatory Activity: Benchmark for Scaffold Optimization

Recent studies on phenyl-substituted morpholinopyrimidine derivatives have established a promising baseline for anti-inflammatory activity. A structurally related compound (V8) exhibited an IC50 of 0.53 μM for inhibition of nitric oxide (NO) production in LPS-stimulated macrophage cells [1]. While the unsubstituted 2-Morpholinopyrimidine-4-carboxylic acid is not a direct anti-inflammatory agent, it serves as the central core for constructing more elaborate, biologically active molecules like V8. This data confirms that the 2-morpholinopyrimidine scaffold can be effectively decorated to modulate key inflammatory pathways (iNOS/COX-2), providing a quantifiable starting point for researchers developing novel anti-inflammatory therapeutics.

Anti-Inflammatory Activity
Class-level inference
Core scaffold: not directly measured
Derivative V8 IC50 = 0.53 μM (NO production)
Supports scaffold use for iNOS/COX-2 pathway studies
SAR starting point; class-level inference
Inflammation COX-2 iNOS Immunology

Primary Research Application Scenarios


PI3K/mTOR Inhibitor Synthesis for Oncology

2-Morpholinopyrimidine-4-carboxylic acid is the key starting material for synthesizing potent and selective PI3K inhibitors like NVP-BKM120 (Buparlisib). Researchers can utilize its 4-carboxylic acid group for amide coupling to introduce diverse amine-containing fragments, while the 2-morpholino group is known to be essential for kinase hinge-binding. This enables the creation of focused libraries to optimize isoform selectivity and pharmacokinetic properties [1].

CCR5 Antagonist Development for Immunology and Virology

As demonstrated by its baseline CCR5 antagonist activity (IC50 = 2.8 μM) [1], this compound provides a validated entry point for medicinal chemistry optimization toward high-affinity chemokine receptor modulators. The free carboxylic acid is a critical pharmacophore that can be further elaborated to improve potency and selectivity for treating HIV, inflammatory diseases, and certain cancers [2].

Focused Libraries for Anti-Inflammatory Drug Discovery

The 2-morpholinopyrimidine core is a validated scaffold for inhibiting key inflammatory mediators like iNOS and COX-2. Using 2-Morpholinopyrimidine-4-carboxylic acid, chemists can rapidly generate diverse analogs through standard peptide coupling or heterocycle formation to explore structure-activity relationships (SAR) and identify new leads with sub-micromolar potency, as demonstrated by derivatives like V8 (IC50 = 0.53 μM) [1].

Application
Selection Property
Validation Focus
PI3K/mTOR inhibitor synthesis
2-Morpholino-4-carboxy scaffold for kinase hinge-binding
Isoform selectivity and pharmacokinetic optimization
CCR5 antagonist research
Free carboxylic acid pharmacophore
Potency improvement for chemokine receptor modulation studies
Anti-inflammatory lead discovery
iNOS/COX-2 pathway inhibition core
Structure-activity relationship (SAR) for inflammation models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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